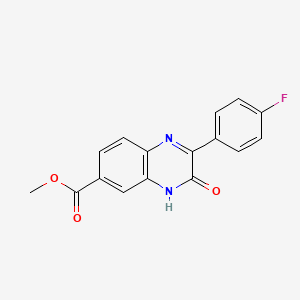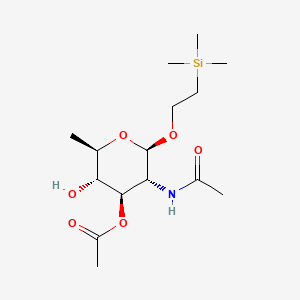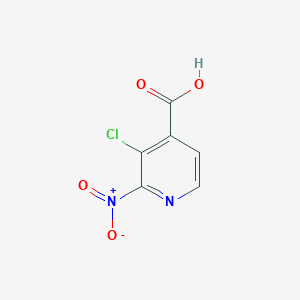
(2R,3R,11bR)-rel-9-deMe-DTBZ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,11bR)-dihydrotetrabenazine involves the selective reduction of tetrabenazine. One common method employs borane or various borane complexes to achieve three-dimensional selective reduction under low temperatures. This method significantly improves the chemical yield and stereoselectivity of the reduction reaction, making it suitable for industrial production .
Industrial Production Methods
For industrial production, the preparation method avoids the need for column chromatography purification, which is often cumbersome. Instead, the process involves the reduction of (3R,11bR)-tetrabenazine using borane complexes, followed by crystallization to obtain high-purity (2R,3R,11bR)-dihydrotetrabenazine .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,11bR)-dihydrotetrabenazine undergoes several types of chemical reactions, including:
Reduction: The primary reaction used in its synthesis.
Oxidation: Can be oxidized under specific conditions to form various derivatives.
Substitution: Undergoes substitution reactions to form different analogs.
Common Reagents and Conditions
Reduction: Borane or borane complexes under low temperatures.
Oxidation: Various oxidizing agents can be used depending on the desired product.
Substitution: Typically involves nucleophilic reagents under controlled conditions.
Major Products Formed
The major product formed from the reduction of tetrabenazine is (2R,3R,11bR)-dihydrotetrabenazine. Other derivatives can be formed through subsequent oxidation or substitution reactions .
Applications De Recherche Scientifique
(2R,3R,11bR)-dihydrotetrabenazine has several scientific research applications:
Pharmacology: Investigated for its potential as a therapeutic agent in treating conditions like Huntington’s disease and tardive dyskinesia.
Biochemistry: Used to study the mechanisms of neurotransmitter transport and release.
Industrial Applications: Potential use in the development of new drugs targeting VMAT2.
Mécanisme D'action
The primary mechanism of action of (2R,3R,11bR)-dihydrotetrabenazine involves the inhibition of VMAT2. By binding to VMAT2, the compound prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm. This results in decreased levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabenazine: The parent compound, known for its VMAT2 inhibitory activity.
Valbenazine: Another VMAT2 inhibitor used in the treatment of tardive dyskinesia.
Fluorotetrabenazine: A fluorinated analog used in imaging studies.
Uniqueness
(2R,3R,11bR)-dihydrotetrabenazine is unique due to its high stereoselectivity and potency as a VMAT2 inhibitor. It has a higher affinity for VMAT2 compared to its other enantiomers and related compounds, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C18H27NO3 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
(9R,10R,11aR)-9-butan-2-yl-2-methoxy-6,8,9,10,11,11a-hexahydro-4H-benzo[a]quinolizine-3,10-diol |
InChI |
InChI=1S/C18H27NO3/c1-4-11(2)13-7-12-5-6-19-10-17(21)18(22-3)9-15(19)14(12)8-16(13)20/h5,9,11,13-14,16,20-21H,4,6-8,10H2,1-3H3/t11?,13-,14-,16-/m1/s1 |
Clé InChI |
TYGGBPRDVKGUMR-IIIYTMRASA-N |
SMILES isomérique |
CCC(C)[C@H]1CC2=CCN3CC(=C(C=C3[C@@H]2C[C@H]1O)OC)O |
SMILES canonique |
CCC(C)C1CC2=CCN3CC(=C(C=C3C2CC1O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)
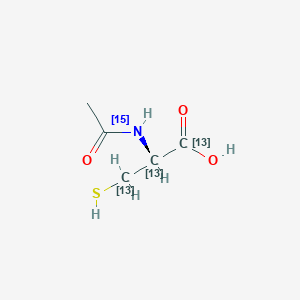
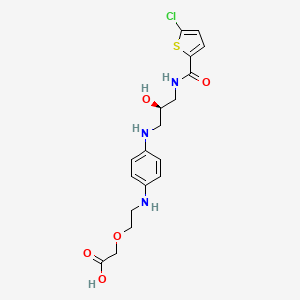
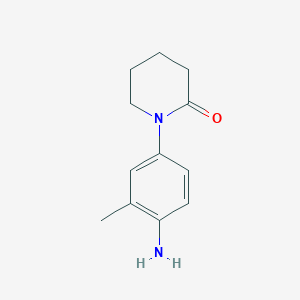
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
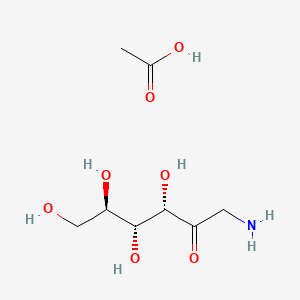
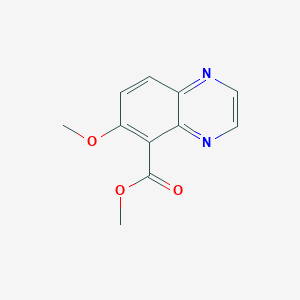
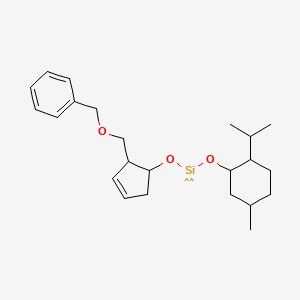
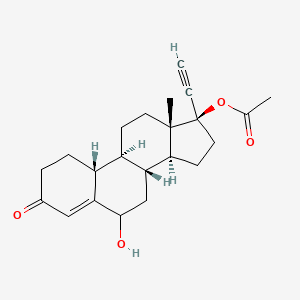

![2-[(3-bromophenyl)methyl]Pyrimidine](/img/structure/B13842528.png)
